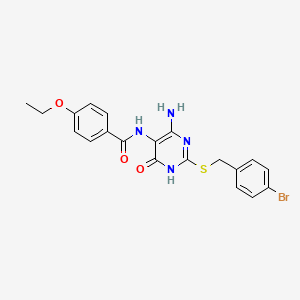
2-Bromo-6-ethoxy-4-formylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves regioselective halogenation, etherification, and other reactions that introduce the desired functional groups onto the phenyl ring. For instance, "2-(3-Bromo-4-methoxyphenyl)acetic acid" was synthesized through regioselective bromination of 4-methoxyphenylacetic acid, yielding an 84% yield . Similarly, "1-Methyl-2-Phenylthiomethyl-6-Bromo-5-Hydroxyindole-3-Ethoxycarbonyl" was synthesized through a series of reactions including sulfide etherification and Nenitzescu reactions . These methods could potentially be adapted for the synthesis of "2-Bromo-6-ethoxy-4-formylphenyl acetate".
Molecular Structure Analysis
The molecular structure of related bromo and ethoxy substituted phenyl compounds has been characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . These studies reveal details about the conformation and geometry of the molecules, as well as the presence of specific tautomeric forms in the solid state and in solution .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various analyses. For example, the interactions between a bromo and ethoxy substituted phenyl compound and DNA bases were investigated using the electrophilicity-based charge transfer (ECT) method . The presence of a bromo substituent can significantly influence the electrophilic and nucleophilic properties of a molecule, which is crucial for understanding its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using computational methods such as density functional theory (DFT). These studies provide insights into molecular electrostatic potential (MEP), Fukui function (FF), nonlinear optical properties (NLO), and natural bond orbital (NBO) analyses . Additionally, the thermodynamic properties such as heat capacity, entropy, enthalpy, and Gibbs free energy have been evaluated to understand the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Organic Synthesis and Material Science
Brominated compounds are pivotal in organic synthesis, often serving as precursors for further functionalization due to the reactivity of the bromine atom. The presence of an ethoxy group can influence the solubility and reactivity of compounds, making them suitable for various synthetic pathways. Formyl groups are crucial for forming carbon-carbon bonds, serving as a stepping stone for synthesizing complex molecules.
For example, brominated phenols and their derivatives are used in the synthesis of flame retardants, indicating the role of bromine in enhancing material properties (Koch & Sures, 2018; Zuiderveen, Slootweg, & de Boer, 2020). Similarly, phosphonic acid preparations, involving various functional groups, underscore the versatility of such compounds in designing materials with specific functionalities (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Studies
Brominated organic compounds also have significant environmental implications. Studies on their degradation, environmental fate, and ecotoxicology provide insights into the impacts of chemical pollutants (Ying, Williams, & Kookana, 2002). Understanding these aspects is crucial for developing strategies to mitigate pollution and protect ecosystems.
Analytical Chemistry
In analytical chemistry, the development of fluorescent chemosensors based on specific functional groups highlights the application of complex organic molecules in detecting various analytes (Roy, 2021). Such research applications demonstrate the utility of chemically diverse molecules in sensing technologies.
Safety and Hazards
Propriétés
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHQLIWJIZLBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-ethoxy-4-formylphenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2552312.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(1-phenylpyrazol-4-yl)methyl]but-2-enamide](/img/structure/B2552314.png)

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2552318.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2552320.png)
![ethyl 2-{[3-(acetylamino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2552322.png)


![4-[2-(5-Methyl-2-propan-2-ylphenoxy)propanoyl]morpholine-3-carbonitrile](/img/structure/B2552330.png)

![2-(benzylthio)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2552334.png)